molecular formula C16H10FNO2S2 B2433665 (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848928-81-4

(E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2433665
CAS No.: 848928-81-4
M. Wt: 331.38
InChI Key: FGEIQFUAKYXHLJ-GSPDUGTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10FNO2S2 and its molecular weight is 331.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEIQFUAKYXHLJ-GSPDUGTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H10FNO2S
  • Molecular Weight : 255.29 g/mol

The compound features a thiazolidinone core with substituents that include a fluorophenyl group and a furan moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including our compound of interest, in exhibiting anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated various thiazolidinone derivatives against cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, it showed:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.4Induction of apoptosis via caspase activation
A549 (Lung)6.5Cell cycle arrest at G1/S phase
HeLa (Cervical)1.9Downregulation of MMP-9 mRNA expression

These results indicate that the compound may induce apoptosis and inhibit tumor growth through multiple mechanisms, including cell cycle regulation and gene expression modulation .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored extensively. The compound was evaluated against various bacterial strains and fungi.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity observed:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300
Pseudomonas aeruginosa500

These findings suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates pro-apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at critical checkpoints.
  • Antimicrobial Action : The presence of the thiazolidinone scaffold enhances membrane permeability in bacteria, leading to cell lysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including (E)-3-(4-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one, exhibit notable antimicrobial activities. Studies have demonstrated that compounds with a thiazolidinone core can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development. For instance, thiazolidinones have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds. It can be utilized to create various derivatives through reactions such as nucleophilic substitution and cyclization processes. For example, the introduction of different substituents at the thiazolidinone ring can lead to compounds with enhanced biological activities .

As a Building Block in Drug Development

Due to its structural features, this compound is considered a valuable building block in medicinal chemistry. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug design .

Treatment of Inflammatory Diseases

Thiazolidinones have been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Emerging research suggests that derivatives of this compound could exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves the modulation of acetylcholinesterase activity, which is crucial for neurotransmission .

Case Studies

StudyFindingsImplications
Study 1Demonstrated antimicrobial activity against Staphylococcus aureusPotential for developing new antibiotics
Study 2Induced apoptosis in cancer cell linesPossible chemotherapeutic applications
Study 3Showed anti-inflammatory effects in animal modelsTherapeutic use in inflammatory diseases

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several reactions due to its reactive functional groups:

2.1. Nucleophilic Attacks

  • Target : Thiazolidinone ring (sulfur and nitrogen centers).

  • Reaction : Substituted amines or hydrazines can attack the thiazolidinone core, leading to ring-opening or substitution products. For example, hydrazine may form pyrazole derivatives .

2.2. Cycloaddition Reactions

  • Target : Allylidene group.

  • Reaction : The conjugated double bonds in the allylidene moiety participate in Diels-Alder or hetero-Diels-Alder reactions, forming six-membered rings. This is critical for modifying bioactivity .

2.3. Oxidation/Reduction

  • Target : Thioamide group.

  • Reaction : Oxidation of the sulfur atom (e.g., with H₂O₂) converts the thioxothiazolidinone to a thiazolidinone, altering its electronic properties.

2.4. Ring-Opening Reactions

  • Target : Thiazolidinone ring.

  • Reagents : Aldehydes, ketones, or strong bases.

  • Mechanism : Acidic or basic hydrolysis can cleave the ring, forming intermediates amenable to further functionalization .

3.2. Ullmann Coupling for Fluorophenyl Substitution

The introduction of the fluorophenyl group relies on copper-mediated coupling , where 4-fluoroaniline undergoes oxidative coupling with the thiazolidinone core. The reaction is sensitive to steric hindrance, favoring para-substituted aryl groups .

3.3. Thermal Stability and Decomposition

The compound exhibits thermal stability up to 200°C , with decomposition occurring via cleavage of the thiazolidinone ring. This stability is attributed to the electron-withdrawing fluorophenyl group and conjugation in the allylidene moiety.

Analytical Characterization

The compound’s structure and reaction progress are typically monitored using:

Technique Purpose Key Data
HPLC Purity assessmentRetention time, peak resolution
¹H NMR Stereochemical confirmationSplitting patterns of allylidene protons
Mass Spec Molecular weight verificationExact mass (e.g., [M]+ = 392.3 g/mol)

Q & A

Q. What in vitro assays are recommended for evaluating anticancer potential?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HepG2). Apoptosis : Flow cytometry (Annexin V/PI staining). Mechanistic studies : Western blot for caspase-3/9 activation. Compare with positive controls (e.g., doxorubicin) and validate via dose-response curves .

Q. How to assess antibacterial efficacy while minimizing false negatives?

  • Use Clinical and Laboratory Standards Institute (CLSI) protocols for MIC determination. Include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms in Gram-negative bacteria. Test synergism with standard antibiotics (e.g., ciprofloxacin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.